molecular formula C10H11BrO3 B185377 3-Bromo-4-propoxybenzoic acid CAS No. 849509-45-1

3-Bromo-4-propoxybenzoic acid

Cat. No.: B185377
CAS No.: 849509-45-1
M. Wt: 259.1 g/mol
InChI Key: HNYCNUXTGAESOF-UHFFFAOYSA-N
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Description

3-Bromo-4-propoxybenzoic acid is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a propoxy group at the fourth position. This compound is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-propoxybenzoic acid typically involves the bromination of 4-propoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-propoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Propyl esters of this compound.

    Reduction: 3-Bromo-4-propoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-4-propoxybenzoic acid is used in various scientific research applications, including:

Mechanism of Action

The specific mechanism of action of 3-Bromo-4-propoxybenzoic acid depends on its application. In general, the bromine atom and the propoxy group can influence the compound’s reactivity and interactions with other molecules. For example, in enzyme studies, the compound may act as an inhibitor or substrate, interacting with the active site of the enzyme and affecting its activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-propoxybenzoic acid is unique due to the specific positioning of the bromine and propoxy groups, which can influence its chemical reactivity and interactions. The propoxy group provides a longer alkyl chain compared to methoxy or ethoxy groups, potentially affecting the compound’s solubility, steric hindrance, and overall chemical behavior .

Properties

IUPAC Name

3-bromo-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYCNUXTGAESOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429219
Record name 3-bromo-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849509-45-1
Record name 3-bromo-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-4-propoxybenzaldehyde was oxidized by KMnO4, according to the procedure as described in Example 47, Step A, to give the title compound in 96%, as white solid. 1H-NMR (DMSO-d6) 0.98 (t, 3H, J=7.32 Hz); 1.68-1.79 (m, 2H); 4.06 (t, 2H, J=6.39 Hz); 7.14 (d, 1H, J=8.7 Hz); 7.87 (dd, 1H, J=2.07, 8.61 Hz); 8.01 (d, 1H, J=2.04 Hz); 11.2 (broad s, 1H).
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Synthesis routes and methods II

Procedure details

When the product of Step A was substituted for 3-chloro-4-ethoxybenzaldehyde in Example 49, Step A, the identical process afforded the title compound in 86% yield. 1H-NMR (DMSO-d6) 0.98 (tr, 3H, J=7.32 Hz); 1.68-1.79 (m, 2H); 4.06 (tr, 2H, J=6.39 Hz); 7.14 (d, 1H, J=8.7 Hz); 7.87 (dd, 1H, J=2.07, 8.61 Hz); 8.01 (d, 1H, J=2.04 Hz); 11.2 (broad s, 1H).
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